molecular formula C10H12N2O4 B8335573 2-hydroxymethyl-5-nitro-N,N-dimethylbenzamide

2-hydroxymethyl-5-nitro-N,N-dimethylbenzamide

Cat. No. B8335573
M. Wt: 224.21 g/mol
InChI Key: ARVIXQOFXKOFKE-UHFFFAOYSA-N
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Patent
US04036829

Procedure details

To a stirred solution of 6-nitrophthalide (2 g.) in ethanol (120 ml.) at room temperature was added dimethylamine (in ethanol 33.3% solution: 50 ml.). After stirring for 5 hours the solvent was evaporated off. The resulting gum was dissolved in ethyl acetate. On addition of petrol 60° - 80° a white solid crystallised out.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][O:9][C:10]2=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:14][NH:15][CH3:16]>C(O)C>[OH:9][CH2:8][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:13][C:12]=1[C:10]([N:15]([CH3:16])[CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2COC(=O)C2=C1
Name
Quantity
50 mL
Type
reactant
Smiles
CNC
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 hours the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
The resulting gum was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
On addition of petrol 60° - 80° a white solid
CUSTOM
Type
CUSTOM
Details
crystallised out

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
OCC1=C(C(=O)N(C)C)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.